molecular formula C8H10N4 B13158855 1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine

1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine

Cat. No.: B13158855
M. Wt: 162.19 g/mol
InChI Key: WLNHTOKNVLVRTG-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to reflux temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction can produce a corresponding amine .

Scientific Research Applications

1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

(1-methylpyrazolo[4,3-b]pyridin-6-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-12-8-2-6(3-9)4-10-7(8)5-11-12/h2,4-5H,3,9H2,1H3

InChI Key

WLNHTOKNVLVRTG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)N=CC(=C2)CN

Origin of Product

United States

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